molecular formula C23H21N3O3 B14980160 5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B14980160
M. Wt: 387.4 g/mol
InChI Key: JSRLDXWULOEFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the furan ring: This step involves the reaction of appropriate starting materials under acidic or basic conditions to form the furan ring.

    Attachment of the naphthalen-2-yloxy group: This step typically involves a nucleophilic substitution reaction where the naphthalen-2-yloxy group is introduced.

    Formation of the oxazole ring: This step involves cyclization reactions under specific conditions to form the oxazole ring.

    Introduction of the diethylamino group: This step involves the reaction of the intermediate compound with diethylamine under controlled conditions.

    Formation of the carbonitrile group:

Chemical Reactions Analysis

5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(Diethylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares the naphthalen-2-yloxy group but differs in its overall structure and functional groups.

    1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols: These compounds share the naphthalen-2-ol group but have different substituents and ring structures.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

5-(diethylamino)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H21N3O3/c1-3-26(4-2)23-20(14-24)25-22(29-23)21-12-11-19(28-21)15-27-18-10-9-16-7-5-6-8-17(16)13-18/h5-13H,3-4,15H2,1-2H3

InChI Key

JSRLDXWULOEFTE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC4=CC=CC=C4C=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.